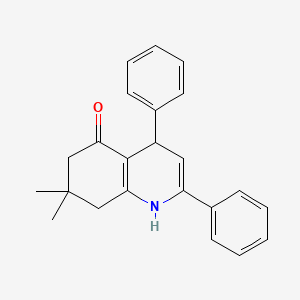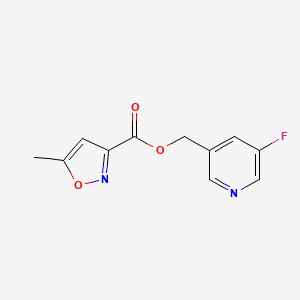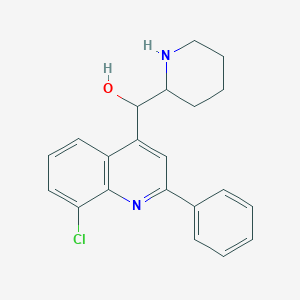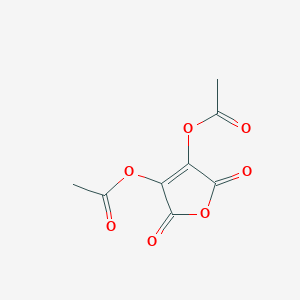
Dihydroxymaleic anhydride diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-acetyloxy-2,5-dioxofuran-3-yl) acetate is a chemical compound with the molecular formula C8H6O7 It is characterized by its unique structure, which includes an acetyloxy group and a dioxofuran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-acetyloxy-2,5-dioxofuran-3-yl) acetate typically involves the esterification of (2,5-dioxofuran-3-yl) acetic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of (4-acetyloxy-2,5-dioxofuran-3-yl) acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions: (4-acetyloxy-2,5-dioxofuran-3-yl) acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield (2,5-dioxofuran-3-yl) acetic acid and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Lithium aluminum hydride, dry ether, low temperatures.
Major Products:
Hydrolysis: (2,5-dioxofuran-3-yl) acetic acid, acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
科学研究应用
(4-acetyloxy-2,5-dioxofuran-3-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-acetyloxy-2,5-dioxofuran-3-yl) acetate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The dioxofuran ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
(2,5-dioxofuran-3-yl) acetic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
(4-hydroxy-2,5-dioxofuran-3-yl) acetate: Contains a hydroxy group instead of an acetyloxy group, leading to different reactivity and biological activity.
(4-methoxy-2,5-dioxofuran-3-yl) acetate: Contains a methoxy group, which can influence its chemical and biological properties.
Uniqueness: (4-acetyloxy-2,5-dioxofuran-3-yl) acetate is unique due to the presence of both acetyloxy and dioxofuran groups, which confer specific reactivity and potential biological activities
属性
CAS 编号 |
132-79-6 |
|---|---|
分子式 |
C8H6O7 |
分子量 |
214.13 g/mol |
IUPAC 名称 |
(4-acetyloxy-2,5-dioxofuran-3-yl) acetate |
InChI |
InChI=1S/C8H6O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h1-2H3 |
InChI 键 |
HJRDEQUJLQKDIL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C(=O)OC1=O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


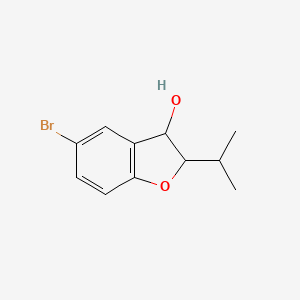
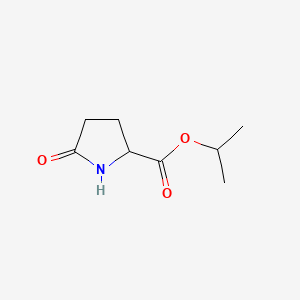
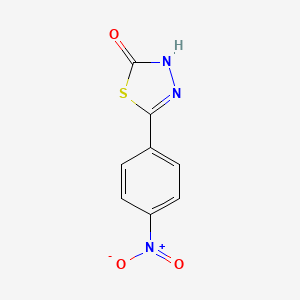
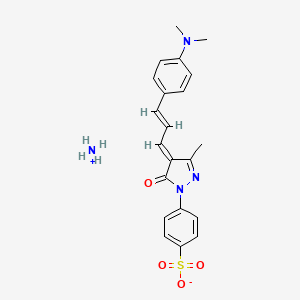
![Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-](/img/structure/B12896683.png)
![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)

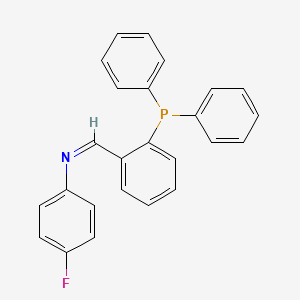

![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
